molecular formula C15H21BrN2O4 B11765967 Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate

Cat. No.: B11765967
M. Wt: 373.24 g/mol
InChI Key: KKRZVRBLFWOVOF-UHFFFAOYSA-N
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Description

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is a heterocyclic compound featuring a pyridine core substituted with a bromine atom at position 5, a tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 3, and an isopropyl ester at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amine and isopropyl alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods are not widely documented, the compound is generally produced in bulk for research purposes. The synthesis involves standard organic synthesis techniques, including protection and deprotection steps, to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules .

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including substituted picolinates, Boc-protected amines, and brominated heterocycles. Below is a systematic comparison based on functional groups, reactivity, and synthetic utility.

Structural Analogues and Key Differences

Compound Name Substituents Bromine Position Ester Group Boc Protection Key Distinctions Reference
Target Compound 3-((Boc-amino)methyl), 5-Br 5 Isopropyl Yes Unique isopropyl ester; optimized steric bulk for stability -
Methyl 5-Bromo-3-methylpicolinate 3-Methyl, 5-Br 5 Methyl No Lacks Boc protection; methyl ester increases hydrolysis susceptibility
Methyl 6-Amino-5-bromopicolinate 6-Amino, 5-Br 5 Methyl No Amino group at position 6 alters electronic properties and reactivity
Compound 9 (Oxazolo-pyridine derivative) Oxazolo ring, Boc-protected imino groups N/A Methyl Yes Complex oxazolo[4,5-b]pyridine scaffold; divergent synthetic applications
Compound 5e (Crown ether derivative) Boc-amino propoxy, pyridin-2-yl crown ether 6 (pyridin-2-yl) Methyl Yes Crown ether moiety enhances metal coordination; distinct solubility profile

Key Observations:

Ester Group Influence :

  • The isopropyl ester in the target compound confers greater hydrolytic stability compared to methyl esters (e.g., Methyl 5-bromo-3-methylpicolinate), which are prone to base- or enzyme-mediated cleavage .
  • Methyl esters (e.g., Compound 5e) are more polar, improving aqueous solubility but limiting compatibility with hydrophobic reaction environments .

Boc Protection and Reactivity: The Boc group in the target compound and Compound 9 serves as a temporary amine protector, enabling selective deprotection under acidic conditions (e.g., TFA). This contrasts with non-protected analogs like Methyl 6-amino-5-bromopicolinate, where the free amine may participate in unwanted side reactions .

Bromine Position and Cross-Coupling Utility :

  • Bromine at position 5 (target compound) vs. position 6 (Compound 5e) significantly impacts reactivity in palladium-catalyzed couplings. Position 5 bromine is more electronically activated for substitutions due to the pyridine ring’s electron-withdrawing nature .

Biological Activity

Isopropyl 5-bromo-3-(((tert-butoxycarbonyl)amino)methyl)picolinate is a chemical compound with the molecular formula C14H19BrN2O4 and a molecular weight of 359.22 g/mol. This compound is notable for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 5-bromo-3-picolinic acid with tert-butoxycarbonyl (Boc)-protected amines in the presence of isopropyl alcohol. The reaction conditions are controlled to ensure high yields and purity of the final product. The compound can undergo various chemical reactions, including substitution and deprotection reactions, which are essential for its application in further synthetic pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity. This compound can act as a precursor in various synthetic pathways, leading to the formation of biologically active molecules.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds that share structural similarities have demonstrated significant inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies have shown that certain derivatives exhibit micromolar inhibition against specific cancer cell lines. For example, a related compound was found to inhibit HSET (KIFC1), leading to multipolar spindle formation in centrosome-amplified cancer cells, which ultimately resulted in cell death .

Antimicrobial Activity

Another area of interest is the antimicrobial activity exhibited by derivatives of this compound. Research has indicated that compounds with similar functional groups demonstrate selective antibacterial activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Table: Antimicrobial Activity Comparison

Compound NameMIC (µM)Target Bacteria
This compoundTBDStaphylococcus aureus (MRSA)
Related Compound A2.0Micrococcus luteus
Related Compound B4.0Enterococcus faecalis (VRE)

Mechanistic Insights

The biological activity can be attributed to the compound's ability to interact with specific enzymes and receptors within microbial cells, leading to disruption of essential cellular processes. The presence of the bromine atom enhances its reactivity, allowing for effective binding to target sites.

Properties

Molecular Formula

C15H21BrN2O4

Molecular Weight

373.24 g/mol

IUPAC Name

propan-2-yl 5-bromo-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C15H21BrN2O4/c1-9(2)21-13(19)12-10(6-11(16)8-17-12)7-18-14(20)22-15(3,4)5/h6,8-9H,7H2,1-5H3,(H,18,20)

InChI Key

KKRZVRBLFWOVOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=C(C=N1)Br)CNC(=O)OC(C)(C)C

Origin of Product

United States

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